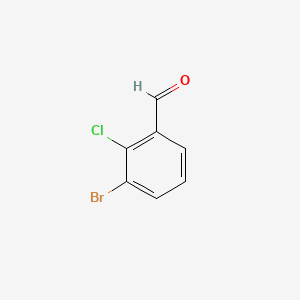
3-Bromo-2-chlorobenzaldéhyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-2-chlorobenzaldehyde is an organic compound with the molecular formula C7H4BrClO. It is a derivative of benzaldehyde, where the benzene ring is substituted with bromine and chlorine atoms at the third and second positions, respectively. This compound is a solid at room temperature and is used in various chemical synthesis processes.
Applications De Recherche Scientifique
3-Bromo-2-chlorobenzaldehyde is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Research into its potential as a precursor for pharmaceutical compounds is ongoing.
Industry: It is employed in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
Mode of Action
3-Bromo-2-chlorobenzaldehyde, like other aldehydes, can undergo nucleophilic addition reactions. For instance, it can react with hydroxylamine to form oximes or hydrazine to form hydrazones . The oxygen in these compounds acts as a nucleophile in competition with nitrogen, but it’s a dead-end process. Reaction with oxygen gives the reversible formation of a hemiketal, while reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
Based on its chemical structure and reactivity, it may participate in reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation .
Pharmacokinetics
Given its molecular weight of 219463 Da , it is likely to be absorbed and distributed throughout the body. Its metabolism and excretion would depend on its interactions with various enzymes and transport proteins.
Result of Action
It’s known that aldehydes can cause cellular damage by forming adducts with proteins and nucleic acids, altering their function .
Action Environment
The action, efficacy, and stability of 3-Bromo-2-chlorobenzaldehyde can be influenced by various environmental factors. For instance, its reactivity may be affected by the pH of the environment. Also, it should be stored in a dark place, sealed in dry, room temperature conditions to maintain its stability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 3-Bromo-2-chlorobenzaldehyde typically involves the bromination and chlorination of benzaldehyde derivatives. One common method starts with 2-chlorobenzoic acid, which is reacted with N-bromosuccinimide (NBS) in the presence of sulfuric acid to produce 5-bromo-2-chlorobenzoic acid. This intermediate is then reduced to 5-bromo-2-chlorobenzyl alcohol using sodium borohydride. Finally, the alcohol is oxidized to 3-Bromo-2-chlorobenzaldehyde using sodium hypochlorite and TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as the oxidizing agent .
Industrial Production Methods: Industrial production methods for 3-Bromo-2-chlorobenzaldehyde often involve similar steps but are optimized for larger scale synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Bromo-2-chlorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it to the corresponding alcohols.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Sodium hypochlorite (NaClO) and TEMPO are commonly used.
Reduction: Sodium borohydride (NaBH4) is a typical reducing agent.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: 3-Bromo-2-chlorobenzoic acid.
Reduction: 3-Bromo-2-chlorobenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
- 3-Bromo-4-chlorobenzaldehyde
- 2-Bromo-4-chlorobenzaldehyde
- 3-Bromo-2-fluorobenzaldehyde
Comparison: 3-Bromo-2-chlorobenzaldehyde is unique due to the specific positioning of the bromine and chlorine atoms, which influences its reactivity and the types of reactions it can undergo. Compared to its isomers, it may exhibit different physical properties and reactivity patterns, making it suitable for specific synthetic applications .
Propriétés
IUPAC Name |
3-bromo-2-chlorobenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClO/c8-6-3-1-2-5(4-10)7(6)9/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDICHAGDCMMAKV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)Cl)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.46 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1197050-28-4 |
Source


|
| Record name | 3-bromo-2-chlorobenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
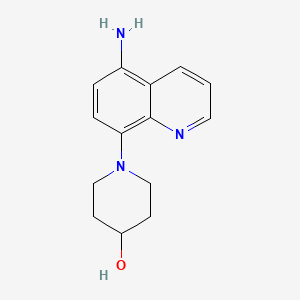
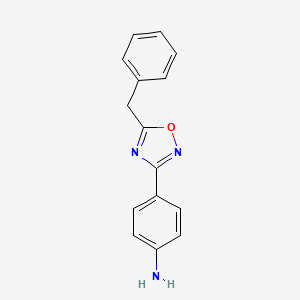
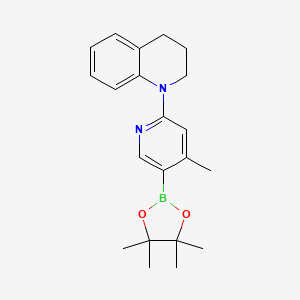
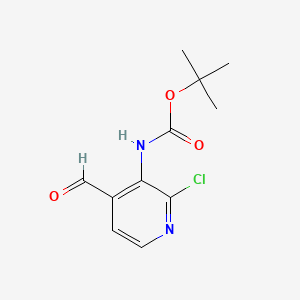
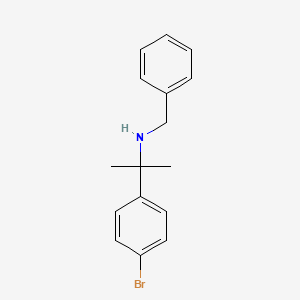
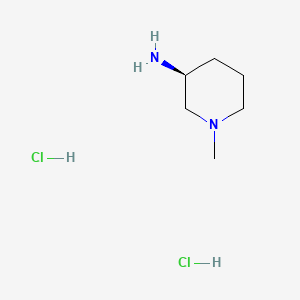

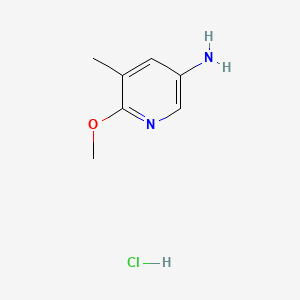
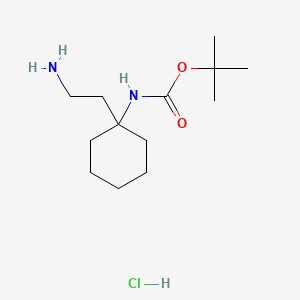
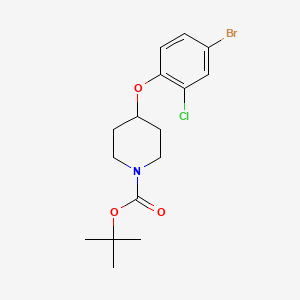

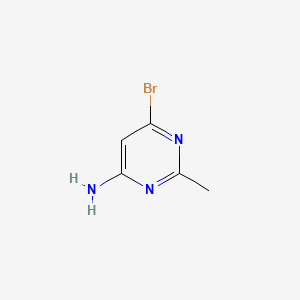
![tert-Butyl spiro[chromene-2,4'-piperidine]-1'-carboxylate](/img/structure/B581346.png)
![2-Methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one](/img/structure/B581347.png)
